molecular formula C14H22N2OS2 B14871139 1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone

1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B14871139
M. Wt: 298.5 g/mol
InChI Key: AJCCKINFUKEAPP-UHFFFAOYSA-N
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Description

1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone is a complex organic compound that features a thiazepane ring, a thiophene ring, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the thiazepane ring through a cyclization reaction, followed by the introduction of the dimethylamino group and the thiophene ring through subsequent reactions. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It is used in the development of new materials, such as polymers or coatings, and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone include other thiazepane derivatives, thiophene-containing compounds, and dimethylamino-substituted molecules. These compounds share structural similarities but may differ in their chemical properties and biological activities.

Uniqueness

What sets this compound apart is its unique combination of functional groups and ring systems, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H22N2OS2

Molecular Weight

298.5 g/mol

IUPAC Name

1-[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-2-thiophen-2-ylethanone

InChI

InChI=1S/C14H22N2OS2/c1-15(2)10-12-11-18-7-4-6-16(12)14(17)9-13-5-3-8-19-13/h3,5,8,12H,4,6-7,9-11H2,1-2H3

InChI Key

AJCCKINFUKEAPP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1CSCCCN1C(=O)CC2=CC=CS2

Origin of Product

United States

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